molecular formula C8H13N3O4 B1589821 N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide CAS No. 120428-80-0

N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide

Cat. No. B1589821
Key on ui cas rn: 120428-80-0
M. Wt: 215.21 g/mol
InChI Key: GJOHDELICCIKOS-UHFFFAOYSA-N
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Patent
US04824861

Procedure details

A solution of 11.8 g (34.3 mol) of 2-methylpropyl 3-carbamoylmethyl-Beta-hydroxy-2-(1-methylethyl)-4-oxo-1-imidazolidinebutanoate in 90 ml of dimethylformamide and 10 ml of water was gently refluxed (external temp. 130° C.) for 24 hours. The solvent was evaporated under reduced pressure. The oily residue was taken up with 40 ml of ethanol and stirred at 0° C. for 30 minutes. The precipitate was collected and crystallized from ethanol/isopropanol 1:1 to give 2.5 g of the title compound as a white powder, m.p. 158°-160° C. Mass spectrum (E.I., 70 eV, 1.5 mA), m/z=197 (M+ --H2O), 180. IR spectrum (oil mull): 3420, 3320, 3220, 1680, 1655 and 1630 cm-1.
Name
2-methylpropyl 3-carbamoylmethyl-Beta-hydroxy-2-(1-methylethyl)-4-oxo-1-imidazolidinebutanoate
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][N:5]1[C:9](=[O:10])[CH2:8][N:7]([CH2:11][CH:12]([OH:21])[CH2:13][C:14](OCC(C)C)=[O:15])C1C(C)C)(=[O:3])[NH2:2]>CN(C)C=O.O>[OH:21][CH:12]1[CH2:11][N:7]([CH2:8][C:9]([NH:5][CH2:4][C:1]([NH2:2])=[O:3])=[O:10])[C:14](=[O:15])[CH2:13]1

Inputs

Step One
Name
2-methylpropyl 3-carbamoylmethyl-Beta-hydroxy-2-(1-methylethyl)-4-oxo-1-imidazolidinebutanoate
Quantity
11.8 g
Type
reactant
Smiles
C(N)(=O)CN1C(N(CC1=O)CC(CC(=O)OCC(C)C)O)C(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol/isopropanol 1:1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1CC(N(C1)CC(=O)NCC(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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